4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
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Overview
Description
4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine can be achieved through the cyclization of 2-hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridine with 2-aroylbenzoic acids in ethanol containing a catalytic amount of concentrated sulfuric acid under solid-state conditions . This method involves the formation of the phthalazine ring system through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazine derivatives.
Scientific Research Applications
4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and has similar chemical properties.
(S)-Fluoxetine: Known for its antidepressant properties, this compound also contains a trifluoromethyl group and exhibits similar pharmacological activities.
Uniqueness
4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is unique due to its specific phthalazine core structure combined with the phenyl and trifluoromethyl groups
Properties
Molecular Formula |
C21H14F3N3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
InChI |
InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-18-12-5-4-11-17(18)19(26-27-20)14-7-2-1-3-8-14/h1-13H,(H,25,27) |
InChI Key |
KNYVGNRPDDBAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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